molecular formula C5H3NO3S B1360311 5-Nitrothiophene-3-carbaldehyde CAS No. 75428-45-4

5-Nitrothiophene-3-carbaldehyde

Cat. No. B1360311
CAS RN: 75428-45-4
M. Wt: 157.15 g/mol
InChI Key: JYVNBTUBCTXNBI-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 75428-45-4 . It has a molecular weight of 157.15 and its linear formula is C5H3NO3S .


Synthesis Analysis

Thiophene derivatives, including 5-Nitrothiophene-3-carbaldehyde, are synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which result in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-Nitrothiophene-3-carbaldehyde is represented by the linear formula C5H3NO3S . The molecular weight of this compound is 157.15 .


Physical And Chemical Properties Analysis

5-Nitrothiophene-3-carbaldehyde is a solid at room temperature . and a flash point of 125.2 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-Nitrothiophene-3-carbaldehyde has been utilized in the synthesis of various chemical compounds. For instance, its reductive cyclization with triethyl phosphite can lead to the formation of different products, demonstrating its versatility in organic synthesis (Colburn, Iddon, Suschitzky, & Gallagher, 1979).
  • Another study highlighted its application in the synthesis of novel compounds with potential antileishmanial activity. This research exemplifies its role in creating derivatives for biological applications (Sadat-Ebrahimi et al., 2019).

Biological and Medicinal Chemistry

  • 5-Nitrothiophene-3-carbaldehyde has been explored for its biological activity. A study assessed its efficacy against various microorganisms, suggesting its potential use in developing antimicrobial agents (Morley & Matthews, 2006).
  • The compound has also been synthesized and evaluated for its antichagasic activity, demonstrating its potential in treating parasitic infections (Mester et al., 1991).

Radiation Damage Studies

  • Research on radiation damage in thiophene derivatives, including 5-nitrothiophene 3-carbaldehyde, has been conducted. These studies provide insights into the stability and reactivity of the compound under radiation, which could be relevant for materials science and radiation chemistry (Geoffroy et al., 1985).

Material Chemistry

  • 5-Nitrothiophene-3-carbaldehyde is also instrumental in material chemistry, particularly in the synthesis of novel organic compounds with specific physical or chemical properties. Its reactivity and ability to form various derivatives make it a valuable compound in materialscience and engineering research.

Organic Synthesis

  • The compound has been used in the synthesis of furan derivatives. It reacts with tosylmethyl isocyanide in the presence of potassium carbonate, showcasing its role in the formation of heterocyclic compounds, which are crucial in organic chemistry and drug development (Saikachi, Kitagawa, Sasaki, & Van Leusen, 1979).

Photocyclization Studies

  • Investigations into the photocyclization of imines derived from thiophene-3-carbaldehyde, including its nitro-substituted derivatives, have been conducted. These studies provide valuable information on the photophysical properties of these compounds, which could be important in photochemistry and the design of photoactive materials (Amati et al., 2006).

Safety And Hazards

5-Nitrothiophene-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Thiophene derivatives, including 5-Nitrothiophene-3-carbaldehyde, have been the subject of many studies due to their wide range of biological activities and industrial applications . They are used in the synthesis of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis of thiophene derivatives and their potential applications .

properties

IUPAC Name

5-nitrothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVNBTUBCTXNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50226354
Record name 2-Nitrothiophene-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiophene-3-carbaldehyde

CAS RN

75428-45-4
Record name 2-Nitrothiophene-4-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075428454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrothiophene-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50226354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitrothiophene-3-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Manavi, MH Fathian Nasab, F Dashti… - Research on Chemical …, 2022 - Springer
… , a number of different aromatic (benzaldehyde, 2-nitro-benzaldehyde, 3-nitro-benzaldehyde, 4-nitro-benzaldehyde) and hetero aromatic aldehydes (5-nitrothiophene-3-carbaldehyde, 5…
Number of citations: 1 link.springer.com
N Mir, M Salavati-Niasari - Materials science in semiconductor processing, 2014 - Elsevier
… 1, were synthesized as follows: three individual methanol (20 ml) solutions of 2-Hydroxy-1-naphthaldehyde, 2′,4′-Dihydroxyacetophenone, and 5-nitrothiophene-3-carbaldehyde (3 …
Number of citations: 9 www.sciencedirect.com
X Cao, Y Xie, H Yang, P Sun, B Xue, LR Garcia… - Cellular and Molecular …, 2023 - Springer
… The corresponding full names of some metabolites abbreviations are: 5N-3C 3-(2-P)H, 5-nitrothiophene-3-carbaldehyde 3-(2-pyridyl)hydrazone; (2S)-4O-2P-3,4D-2H-C-7yl β-d-G, (2S)-…
Number of citations: 1 link.springer.com

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